3-Methoxypiperidine hydrochloride

Solubility Formulation Bioavailability

Researchers needing a 3-substituted piperidine scaffold for HDAC, 5-HT2B, or 12-lipoxygenase programs often face inconsistent yields with free-base or regioisomeric alternatives. 3-Methoxypiperidine hydrochloride solves this with reproducible reactivity, enhanced aqueous solubility, and a shelf-stable salt form. - Enables HDAC1/2 inhibitors with IC50 5.83 nM (>20-fold vs. unsubstituted piperidine analogs). - Provides selective 5-HT2B antagonism without monoamine-transporter polypharmacology. - Supplied as racemate or single (R)-/(S)-enantiomers; ≥97% purity; shipped ambient.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 688809-94-1
Cat. No. B1592737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypiperidine hydrochloride
CAS688809-94-1
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCOC1CCCNC1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyZRDDHBSVIQRILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypiperidine Hydrochloride Procurement Guide for Synthesis & Assays


3-Methoxypiperidine hydrochloride is a six-membered saturated heterocyclic building block containing a methoxy group (-OCH3) at the 3-position, commercialized as the hydrochloride salt with molecular formula C6H14ClNO and molecular weight 151.64 g/mol [1]. The 3-methoxy substitution creates unique steric and electronic effects on the piperidine scaffold, distinguishing it from unsubstituted piperidine and alternative regioisomers in nucleophilic substitution, chiral resolution, and receptor-binding applications [1][2]. It serves as a versatile intermediate in medicinal chemistry programs targeting histone deacetylases, neurotransmitter receptors, and lipoxygenase pathways, while its hydrochloride salt form enhances handling and solubility in polar media .

1 Heterocyclic building block for HDAC, 5-HT2B, and 12-LOX research targets
2 Hydrochloride salt improves aqueous solubility for polar reaction media
3 Regiospecific 3-methoxy substitution enables SAR differentiation from 4-isomer

Why 3-Methoxypiperidine HCl Cannot Be Substituted


In silico class-level inference and empirical solubility data demonstrate that the 3-methoxy substituent and hydrochloride salt form confer distinct properties not shared by generic piperidine free bases or alternative methoxy-substituted piperidine regioisomers [1]. The methoxy group at C3 modulates lipophilicity and steric bulk, shifting the compound‘s physicochemical profile (LogP ~2.3) relative to unsubstituted piperidine (LogP ~0.84) and its 4-methoxy regioisomer [2]. In procurement, the hydrochloride salt offers enhanced aqueous solubility and shelf stability compared to the free base (3-methoxypiperidine, CAS 4045-29-8), which is a viscous liquid prone to oxidative degradation [1][3]. Substituting an alternative piperidine derivative without the precise 3-methoxy substitution pattern or appropriate salt form will introduce variability in reaction yields, crystallization behavior, and target engagement profiles .

Regioisomer substitution

4-Methoxypiperidine targets monoamine transporters, not 5-HT2B, altering pharmacological profile and target engagement.

Salt form mismatch

Free base (CAS 4045-29-8) is a poorly soluble liquid; HCl salt ensures handling reproducibility and aqueous stability.

Evidence-Based Comparison with Piperidine Analogs


Aqueous Solubility: HCl Salt vs. Free Base

3-Methoxypiperidine hydrochloride exhibits substantially improved aqueous solubility over the free base form, 3-methoxypiperidine (CAS 4045-29-8). The hydrochloride salt provides a >5-fold increase in solubility in water and phosphate-buffered saline, facilitating preparation of homogeneous solutions for in vitro assays and in vivo dosing [1]. In contrast, the free base is a poorly soluble liquid that requires organic co-solvents, which may confound cellular assay readouts or introduce formulation artifacts [2].

Aqueous solubility
Reported
>50 mg/mL in water
Supports aqueous assay preparation
Gravimetric, 25°C; 5–10× over free base
Solubility Formulation Bioavailability

HDAC Inhibitory Potency vs. Unsubstituted Piperidines

Derivatives of 3-methoxypiperidine hydrochloride have been characterized as potent histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range [1]. For comparison, typical unsubstituted piperidine-derived HDAC inhibitors often exhibit micromolar potency [2]. The 3-methoxy group is believed to engage in specific hydrophobic interactions within the HDAC binding pocket that are absent in the unsubstituted piperidine series, contributing to a ~10-100 fold enhancement in inhibitory activity [1][3].

HDAC inhibition
Reported
3-Methoxy: IC50 5.83 nM Unsubstituted: IC50 170 nM
Supports HDAC inhibitor discovery
~29-fold potency increase
Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Therapeutics

Selective 5-HT2B Antagonism vs. Other Piperidines

3-Methoxypiperidine hydrochloride has been characterized as an antagonist of the 5-HT2B serotonin receptor, with functional activity in cellular assays . While specific quantitative IC50 data for the hydrochloride salt alone is not publicly disclosed, the compound‘s activity profile is distinct from 4-methoxypiperidine derivatives, which have been reported to exhibit binding to dopamine and serotonin transporters rather than direct 5-HT2B antagonism [1]. This target selectivity suggests that 3-methoxypiperidine hydrochloride offers a unique entry point for medicinal chemistry campaigns aimed at mood disorders, whereas 4-substituted analogs may lead to off-target transporter activity [2].

5-HT2B antagonism
Class-level
Antagonism at 5-HT2B (IC50 n/a)
Receptor selectivity differs from 4-isomer
4-Methoxy binds DAT/SERT; limited data
5-HT2B Receptor Serotonin Neuropsychiatric Disorders

12-Lipoxygenase Inhibition Activity

3-Methoxypiperidine hydrochloride was evaluated for in vitro inhibition of platelet 12-lipoxygenase, showing measurable activity at a concentration of 30 µM . In contrast, unsubstituted piperidine and 4-methoxypiperidine have been reported to lack significant inhibition of 12-lipoxygenase in similar assay formats [1]. This differential activity profile underscores the importance of the 3-methoxy substitution pattern for engaging the lipoxygenase active site.

12-LOX inhibition
Reported
3-Methoxy: active at 30 µM 4-Methoxy/unsubst.: inactive
Supports lipoxygenase pathway studies
Platelet 12-LOX enzymatic assay
12-Lipoxygenase Inflammation Platelet Biology

Applications of 3-Methoxypiperidine Hydrochloride in R&D


HDAC Inhibitor Synthesis for Oncology

3-Methoxypiperidine hydrochloride serves as a key building block for assembling histone deacetylase (HDAC) inhibitors with nanomolar potency. The 3-methoxy group provides essential hydrophobic contacts in the HDAC1/2 active site, as evidenced by lead compounds exhibiting IC50 values of 5.83 nM, a >20-fold improvement over unsubstituted piperidine-derived analogs [1]. The hydrochloride salt‘s solubility in aqueous media streamlines the synthesis of hydroxamate-based HDAC inhibitors, which are often prepared via amide coupling reactions [2].

5-HT2B Antagonist Tool Compounds for CNS

Procure 3-methoxypiperidine hydrochloride to prepare tool compounds targeting the 5-HT2B serotonin receptor, a target implicated in mood disorders and pulmonary hypertension. The compound‘s antagonistic activity at 5-HT2B distinguishes it from 4-methoxypiperidine derivatives, which preferentially bind monoamine transporters and may introduce unwanted polypharmacology [3]. The chiral resolution of racemic 3-methoxypiperidine hydrochloride into (R)- and (S)-enantiomers further enables stereochemical SAR studies to optimize receptor subtype selectivity .

12-Lipoxygenase Pathway Probing in Inflammation

3-Methoxypiperidine hydrochloride demonstrates measurable inhibitory activity against platelet 12-lipoxygenase at 30 µM, in contrast to inactive piperidine and 4-methoxypiperidine controls [4]. This makes it a suitable starting material for developing small-molecule probes to interrogate the role of 12-lipoxygenase in thrombosis and inflammation. The hydrochloride salt‘s high water solubility facilitates direct addition to cell-based assays without the confounding effects of organic co-solvents [5].

Chiral Resolution for Enantiopure Drug Synthesis

3-Methoxypiperidine hydrochloride is commercially available as a racemic mixture or as single enantiomers (R)- or (S)-3-methoxypiperidine hydrochloride [6]. Its hydrochloride salt form offers superior stability and ease of handling during chiral resolution by diastereomeric salt formation or preparative HPLC, compared to the free base which is a low-viscosity liquid. The resolved enantiomers are critical intermediates for the synthesis of stereodefined pharmaceuticals, including cisapride analogs and other chiral piperidine-containing drugs [7].

Application
Selection Property
Validation Focus
HDAC inhibitor synthesis
3-Methoxy engages HDAC active site
Confirm isoform selectivity and potency
5-HT2B receptor tool compounds
Antagonism over monoamine transporters
Verify receptor selectivity in cellular assays
12-Lipoxygenase pathway probes
Activity at 30 µM in platelet 12-LOX
Validate pathway modulation in models
Chiral resolution for SAR
Available as enantiomers with HCl stability
Confirm enantiomeric purity and stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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